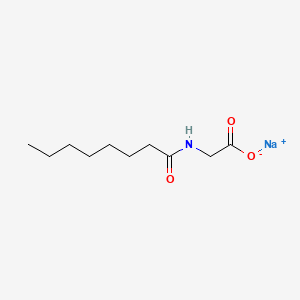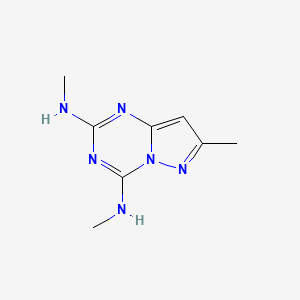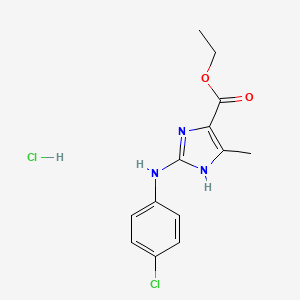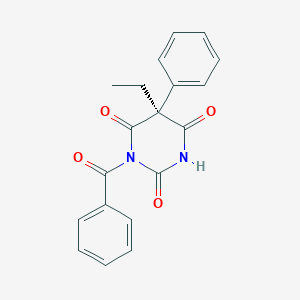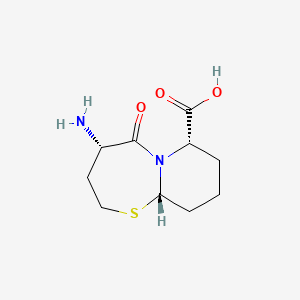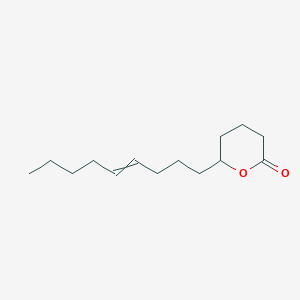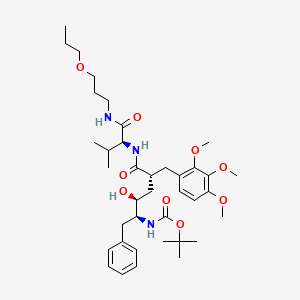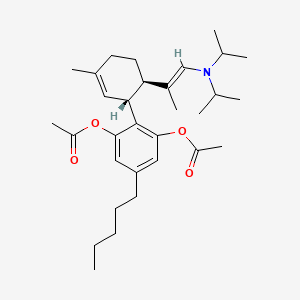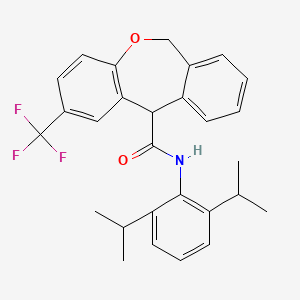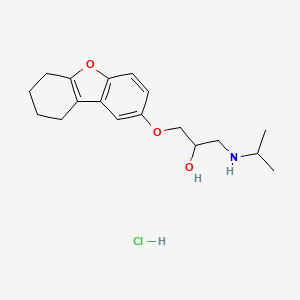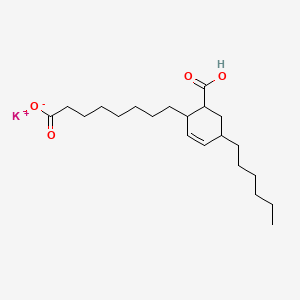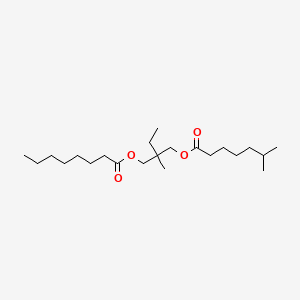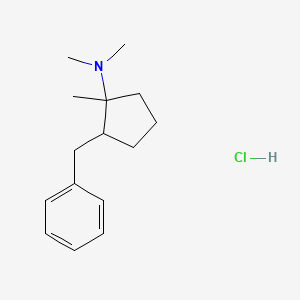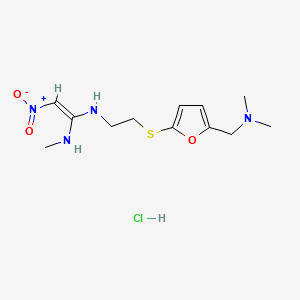
N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N'-methyl-2-nitro-1,1-ethenediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride is a complex organic compound with a molecular weight of 350.87 g/mol It is known for its unique structure, which includes a furan ring, a dimethylamino group, and a nitroethenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride involves multiple steps. The process typically starts with the preparation of the furan ring, followed by the introduction of the dimethylamino group and the thioethyl linkage. The final step involves the nitration of the ethene diamine moiety. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often exceeding 97% . The compound is then purified and crystallized to obtain the hydrochloride salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the dimethylamino group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The thioethyl linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines are employed under mild conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Amines and hydroxylamines are typical products.
Substitution: Various substituted thioethers and amines are formed.
Scientific Research Applications
N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.
Furan Derivatives: Compounds with furan rings, such as furfurylamine, have comparable chemical reactivity.
Uniqueness: N-(2-((5-((Dimethylamino)methyl)-2-furanyl)thio) ethyl)-N’-methyl-2-nitro-1,1-ethenediamine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
161238-80-8 |
|---|---|
Molecular Formula |
C12H21ClN4O3S |
Molecular Weight |
336.84 g/mol |
IUPAC Name |
(E)-1-N'-[2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N4O3S.ClH/c1-13-11(9-16(17)18)14-6-7-20-12-5-4-10(19-12)8-15(2)3;/h4-5,9,13-14H,6-8H2,1-3H3;1H/b11-9+; |
InChI Key |
MSRUVIVFURDQSO-LBEJWNQZSA-N |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSC1=CC=C(O1)CN(C)C.Cl |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSC1=CC=C(O1)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



